(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, or bimatoprost, is a synthetic prostamide analog. [ [], [], [] ] It is classified as a prostaglandin F2α analog, structurally similar to naturally occurring prostaglandins. [ [], [], [], [] ] Bimatoprost plays a significant role in scientific research, particularly in ophthalmology, due to its impact on intraocular pressure (IOP) regulation and potential effects on ocular tissues. [ [], [], [] ]
Future Directions
Further elucidating its mechanism of action: While the general mechanism involving FP receptors is established, more research is needed to fully understand the downstream signaling pathways and cellular responses triggered by bimatoprost. [ [], [] ]
Exploring its potential in other ocular conditions: Given its effects on IOP and potential impact on ocular tissues, future research could investigate bimatoprost's applications in treating other eye diseases, such as ocular hypertension. [ [], [], [] ]
Developing novel drug delivery systems: Research focused on developing more targeted and efficient drug delivery systems for bimatoprost could improve its therapeutic index and potentially reduce side effects. [ [], [] ]
Related Compounds
Latanoprost
Compound Description: Latanoprost is a prostaglandin F2α analog used as a topical medication to manage glaucoma and ocular hypertension. [, , , , , , ] It functions by increasing the outflow of aqueous humor from the eye, effectively lowering intraocular pressure (IOP). [] Latanoprost is typically administered once daily and is known to have a good safety profile, although it can cause side effects such as conjunctival hyperemia and eyelash growth. []
Relevance: Travoprost shares a similar mechanism of action with bimatoprost, both ultimately leading to reduced IOP. [] Structurally, travoprost is a prostaglandin F2α analog, differing from the prostamide structure of bimatoprost. [] Clinical studies comparing travoprost and bimatoprost have shown that both effectively lower IOP, although some studies suggest that bimatoprost might be more effective in achieving lower target IOPs. [, , ]
Tafluprost
Compound Description: Tafluprost is a prostaglandin F2α analog indicated for open-angle glaucoma and ocular hypertension. [, ] It lowers IOP by increasing uveoscleral outflow, similar to other prostaglandin analogs. [] Tafluprost is administered once daily and has shown comparable efficacy to other prostaglandin analogs. []
Relevance: Tafluprost is another prostaglandin analog used in glaucoma treatment, sharing the same therapeutic class with bimatoprost. [] While they have different chemical structures, with tafluprost being a prostaglandin F2α analog, they both target the same physiological pathway to reduce IOP. []
Compound Description: 17-Phenyl-trinor prostaglandin F2α (17-Phenyl-PGF2α) is a potent FP receptor agonist. [, , ] It is the free acid form of bimatoprost, generated through hydrolysis by ocular tissues. [, ] Studies suggest that bimatoprost might act as a prodrug, converting to 17-Phenyl-PGF2α in the eye to exert its IOP-lowering effects. [, ]
Relevance: 17-Phenyl-PGF2α is a crucial related compound to bimatoprost as it is believed to be the active metabolite responsible for bimatoprost's IOP-lowering effects. [, , ] This hydrolysis process occurs in various ocular tissues, including the cornea, sclera, iris, and ciliary body. [] The conversion of bimatoprost to 17-Phenyl-PGF2α highlights the importance of understanding the metabolic pathways involved in bimatoprost's mechanism of action.
Timolol
Compound Description: Timolol is a non-selective beta-blocker widely used in the treatment of glaucoma. [, , , , , ] Unlike prostaglandin analogs that primarily increase outflow, timolol reduces aqueous humor production. [] It is available in both generic and brand-name formulations (e.g., Timoptic) and is often used as a first-line treatment for glaucoma, either alone or in combination with other medications. [, , , , ]
Relevance: Timolol represents a different class of glaucoma medications compared to bimatoprost. [, , , , ] While both effectively lower IOP, they achieve this through distinct mechanisms of action. Studies have explored the combined use of bimatoprost and timolol, suggesting an additive effect on IOP reduction. [] This highlights the potential for combination therapy to target multiple pathways involved in aqueous humor dynamics and achieve better IOP control.
Dorzolamide
Compound Description: Dorzolamide is a topical carbonic anhydrase inhibitor used to lower IOP in patients with open-angle glaucoma and ocular hypertension. [, , , , ] It acts by inhibiting the enzyme carbonic anhydrase, which is involved in aqueous humor production. [, ] Dorzolamide is available in both generic and brand-name formulations (e.g., Trusopt) and is often used as adjunctive therapy with other glaucoma medications. [, , , , ]
Relevance: Similar to timolol, dorzolamide belongs to a different class of glaucoma medications compared to bimatoprost, targeting aqueous humor production rather than outflow. [, ] Combining dorzolamide with bimatoprost has demonstrated a synergistic effect on IOP reduction, showcasing the potential benefits of using medications with different mechanisms of action. []
Brimonidine
Compound Description: Brimonidine is an alpha-2 adrenergic agonist used as a topical medication for glaucoma. [, , ] It reduces IOP by decreasing aqueous humor production and increasing uveoscleral outflow. [, ] Brimonidine is often used as adjunctive therapy or as an alternative for patients who cannot tolerate other glaucoma medications. [, ]
Relevance: Brimonidine provides an alternative treatment option for glaucoma, working through a different mechanism than bimatoprost. [, ] This difference in their modes of action makes brimonidine a potential option for patients who do not respond adequately to bimatoprost or experience intolerable side effects.
Overview
(5E)-Bimatoprost is a synthetic analog of prostaglandin F2α and is primarily used in the treatment of glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Bimatoprost has gained attention for its effectiveness in managing these conditions and is also noted for its role in promoting eyelash growth.
Source
Bimatoprost was first developed by Allergan and is marketed under various brand names, including Lumigan. The compound is classified as a prostamide, which is a subclass of prostaglandins.
Classification
Chemical Name: (5E)-7-(3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid
CAS Number: 1163135-95-2
Molecular Formula: C25H37O4
Molecular Weight: 415.57 g/mol
Synthesis Analysis
Methods
The synthesis of (5E)-Bimatoprost can be achieved through various methods, with one notable approach being the use of lipase enzymatic catalysis. This method involves several key steps:
Swern Oxidation: This step oxidizes alcohols to aldehydes or ketones using oxalyl chloride and dimethyl sulfoxide.
Lipase Enzymatic Reduction: A chiral precursor, such as Corey lactone diol, is subjected to stereoselective reduction, facilitated by lipase enzymes, to yield the desired stereochemistry.
Wittig Reaction: This reaction forms alkenes through the reaction of a phosphonium ylide with an aldehyde or ketone.
This synthetic route has been noted for its efficiency, cost-effectiveness, and reduced number of steps compared to traditional methods.
Molecular Structure Analysis
Structure
The molecular structure of (5E)-Bimatoprost features a cyclopentyl group connected to a heptenoic acid chain, along with hydroxyl groups that contribute to its biological activity. The stereochemistry is crucial for its function.
Data
Structural Formula:
C25H37O4
Key Functional Groups:
Hydroxyl groups (-OH)
Alkene group (C=C)
Cyclopentane ring
Chemical Reactions Analysis
Reactions
(5E)-Bimatoprost undergoes various chemical reactions typical for prostaglandin analogs:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Oxidation/Reduction: Depending on the functional groups present, bimatoprost can participate in redox reactions.
Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate in metabolic pathways.
These reactions are essential for understanding its metabolic fate and pharmacokinetics.
Mechanism of Action
(5E)-Bimatoprost exerts its pharmacological effects primarily through the activation of prostaglandin receptors, specifically the FP receptor subtype. The mechanism includes:
Increased Aqueous Humor Outflow: By mimicking natural prostaglandins, bimatoprost enhances the uveoscleral outflow pathway.
Inhibition of Intraocular Pressure: This action leads to a significant reduction in intraocular pressure, making it effective against glaucoma.
Stimulation of Eyelash Growth: Bimatoprost also promotes the growth of eyelashes by prolonging the anagen phase of hair follicles.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White to off-white solid
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
Melting Point: Approximately 80–85 °C.
Chemical Properties
Stability: Stable under normal conditions but sensitive to light and moisture.
pH Range: Formulations are typically adjusted to a physiological pH for ocular use.
Applications
(5E)-Bimatoprost is primarily used in:
Ophthalmology: As a treatment for glaucoma and ocular hypertension due to its ability to reduce intraocular pressure effectively.
Cosmetic Use: It is also utilized off-label for eyelash enhancement products due to its stimulatory effects on hair follicles.
Research continues into additional therapeutic applications, including potential uses in other areas of medicine related to vascular health and inflammation management.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
All-trans-acitretin is an acitretin, a retinoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a keratolytic drug. An oral retinoid effective in the treatment of psoriasis. It is the major metabolite of etretinate with the advantage of a much shorter half-life when compared with etretinate. Acitretin is a Retinoid. Acitretin is a retinoid and vitamin A derivative currently used in the treatment of psoriasis. Acitretin, like many retinoids, can lead to increase in serum aminotransferase levels and has been implicated in cases of acute liver injury which can be severe and even fatal. Acitretin is an orally-active metabolite of the synthetic aromatic retinoic acid agent etretinate with potential antineoplastic, chemopreventive, anti-psoratic, and embryotoxic properties. Acitretin activates nuclear retinoic acid receptors (RAR), resulting in induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. This agent may also inhibit tumor angiogenesis. (NCI04) An oral retinoid effective in the treatment of psoriasis. It is the major metabolite of ETRETINATE with the advantage of a much shorter half-life when compared with etretinate.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 11-Hydroxy Dihydroloratadine is an impurity of Loratadine.